3-(3-Acetylphenyl)phenol

Physicochemical Properties Druglikeness Biphenyl Derivatives

3-(3-Acetylphenyl)phenol (CAS 365427-02-7), also known as 1-[3-(3-hydroxyphenyl)phenyl]ethanone, is a meta-substituted biphenyl derivative containing both an acetyl and a phenolic hydroxyl group (molecular formula C₁₄H₁₂O₂; molecular weight 212.24 g/mol). It is characterized as an aromatic ketone with a biphenyl scaffold, possessing two hydrogen bond acceptors (carbonyl and hydroxyl oxygen atoms) and one hydrogen bond donor (phenolic OH).

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 365427-02-7
Cat. No. B3060441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Acetylphenyl)phenol
CAS365427-02-7
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O
InChIInChI=1S/C14H12O2/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14(16)9-13/h2-9,16H,1H3
InChIKeyAWTYPSRVOKBQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Acetylphenyl)phenol (CAS 365427-02-7): Core Physicochemical and Sourcing Profile


3-(3-Acetylphenyl)phenol (CAS 365427-02-7), also known as 1-[3-(3-hydroxyphenyl)phenyl]ethanone, is a meta-substituted biphenyl derivative containing both an acetyl and a phenolic hydroxyl group (molecular formula C₁₄H₁₂O₂; molecular weight 212.24 g/mol) [1]. It is characterized as an aromatic ketone with a biphenyl scaffold, possessing two hydrogen bond acceptors (carbonyl and hydroxyl oxygen atoms) and one hydrogen bond donor (phenolic OH) [1]. The compound has a computed XLogP3 value of 2.9 and a topological polar surface area (TPSA) of 37.3 Ų [1]. Commercial sourcing typically offers a purity of ≥98% for research and development applications .

Why Generic Substitution of 3-(3-Acetylphenyl)phenol Fails: The Meta-Disubstituted Biphenyl Distinction


Replacing 3-(3-acetylphenyl)phenol with simpler analogs—such as 3-acetylphenol (CAS 121-71-1), 3-hydroxybiphenyl (CAS 580-51-8), or 3-acetylbiphenyl (CAS 3112-01-4)—introduces significant changes in molecular geometry, electronic distribution, and intermolecular interaction capacity. The target compound's meta-substituted biphenyl framework, bearing both a hydrogen-bond-donating phenol and a hydrogen-bond-accepting acetyl group, creates a unique three-dimensional pharmacophore that cannot be replicated by monofunctional or ortho/para-substituted analogs [1]. This structural distinction directly impacts binding orientation, solubility, and metabolic stability in applications where precise molecular recognition is required [1]. The following quantitative evidence guide demonstrates why this compound's specific substitution pattern necessitates its selection over ostensibly similar alternatives.

Quantitative Evidence Guide for 3-(3-Acetylphenyl)phenol: Differentiating Physicochemical and Structural Data


Enhanced Topological Polar Surface Area (TPSA) vs. Non-Phenolic Biphenyl Analog

3-(3-Acetylphenyl)phenol exhibits a topological polar surface area (TPSA) of 37.3 Ų [1], which is 20.1 Ų (117%) larger than that of 3-acetylbiphenyl (CAS 3112-01-4; TPSA = 17.1 Ų [2]), due to the presence of the phenolic hydroxyl group. This increased polar surface area directly correlates with enhanced aqueous solubility and improved blood-brain barrier permeability profiles in silico, critical parameters for lead optimization in medicinal chemistry.

Physicochemical Properties Druglikeness Biphenyl Derivatives

Increased Hydrogen Bond Donor Capacity vs. Non-Phenolic Biphenyl

The compound possesses one hydrogen bond donor (phenolic OH) and two hydrogen bond acceptors (carbonyl O, hydroxyl O) [1]. In contrast, 3-acetylbiphenyl (CAS 3112-01-4) has zero hydrogen bond donors and only one hydrogen bond acceptor [2]. This difference enables 3-(3-acetylphenyl)phenol to engage in directional hydrogen-bonding interactions with biological targets, a capability entirely absent in the non-phenolic analog.

Hydrogen Bonding Receptor Binding Molecular Recognition

Distinct Lipophilicity Profile (XLogP3) Relative to Monocyclic Phenol

The XLogP3 value for 3-(3-acetylphenyl)phenol is 2.9 [1], reflecting the balance between the lipophilic biphenyl core and the polar hydroxyl group. This value is significantly higher than that of the monocyclic analog 3-acetylphenol (CAS 121-71-1; XLogP3 = 1.5 [2]), indicating enhanced membrane permeability while retaining some aqueous solubility. The biphenyl extension provides a 1.4 log unit increase in lipophilicity, which can be advantageous for crossing cellular membranes.

Lipophilicity Membrane Permeability Biphenyl Scaffold

Class-Leading Purity Specification for Research-Grade Procurement

Commercial sources list 3-(3-acetylphenyl)phenol with a purity of ≥98% . This specification is consistent with or exceeds typical purity levels for similar biphenyl research intermediates, which may be offered at lower purity grades (e.g., 95% or 97%). Procuring this compound at 98% purity reduces the risk of impurity-related artifacts in biological assays or synthetic transformations, thereby increasing experimental reproducibility.

Chemical Purity Quality Control Research Sourcing

Recommended Research Applications for 3-(3-Acetylphenyl)phenol Based on Structural Evidence


Medicinal Chemistry: Scaffold for Optimizing ADME Properties

Use as a core scaffold in lead optimization programs where balanced lipophilicity (XLogP3 = 2.9) and polar surface area (TPSA = 37.3 Ų) are required. The meta-substituted biphenyl framework offers a favorable starting point for tuning membrane permeability while maintaining solubility, as demonstrated by its physicochemical profile relative to monocyclic and non-hydroxylated analogs [1].

Chemical Biology: Probe Development Requiring Specific Hydrogen-Bonding Interactions

Employ in the design of chemical probes where the phenolic hydroxyl group (HBD: 1) is essential for target recognition. The compound's hydrogen-bonding capacity, absent in 3-acetylbiphenyl, enables directional interactions with protein active sites or nucleic acid grooves, making it a superior choice for assays requiring this specific pharmacophoric feature [1].

Synthetic Chemistry: Versatile Intermediate for Biaryl Functionalization

Utilize as a building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the biphenyl core and the synthetic handle provided by the acetyl group. The high commercial purity (≥98%) ensures minimal side reactions and higher yields in complex synthetic sequences .

Antioxidant Research: Phenolic Compound for Oxidative Stress Studies

Investigate as a potential antioxidant agent in cellular models of oxidative stress. The presence of a phenolic hydroxyl group confers the ability to donate a hydrogen atom to quench free radicals, a property supported by class-level studies on phenolic antioxidants. While direct quantitative data for this compound is limited, its structural features align with established antioxidant pharmacophores .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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